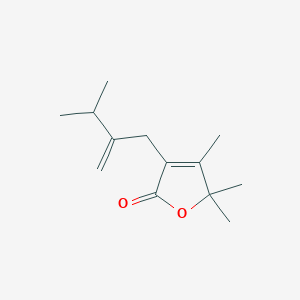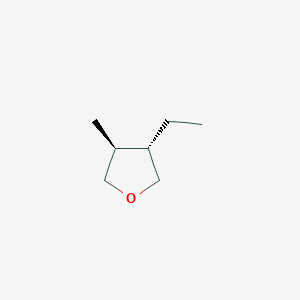![molecular formula C10H9ClN2O3 B14385964 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one CAS No. 88550-13-4](/img/structure/B14385964.png)
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one typically involves the reaction of pyrazoline derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates . The general reaction scheme is as follows:
- Dissolve the pyrazoline derivative in dry THF.
- Add triethylamine to the solution.
- Cool the mixture to 0°C.
- Add chloroacetyl chloride dropwise to the mixture.
- Stir the reaction mixture overnight at room temperature.
- Pour the mixture into water and isolate the precipitate by filtration.
- Crystallize the product from ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation Reactions: Formation of oxidized pyrazole derivatives.
Reduction Reactions: Formation of reduced pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The pyrazole ring may also interact with various receptors or enzymes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-5(2H)-one
- 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-4(2H)-one
- 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-3(2H)-one
Uniqueness
2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88550-13-4 |
|---|---|
Fórmula molecular |
C10H9ClN2O3 |
Peso molecular |
240.64 g/mol |
Nombre IUPAC |
2-(2-chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C10H9ClN2O3/c1-5-3-8(15)16-10-9(5)6(2)13(12-10)7(14)4-11/h3H,4H2,1-2H3 |
Clave InChI |
XKYPMWHMEDAUJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=NN(C(=C12)C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)



![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)


![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)

![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
